molecular formula C13H18N2O B12114197 2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro- CAS No. 1023813-27-5

2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro-

Katalognummer: B12114197
CAS-Nummer: 1023813-27-5
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: WUZZOCCTMXEEKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro- is a derivative of quinolinone, a class of compounds known for their diverse biological activities. Quinolinones are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aniline derivatives and butylamine.

    Cyclization: The key step involves the cyclization of the starting materials to form the quinolinone core. This can be achieved through various cyclization reactions, such as the Pfitzinger reaction or the Skraup synthesis.

    Reduction: The reduction of the quinolinone core to the 3,4-dihydro form can be carried out using reducing agents like sodium borohydride or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: The amino and butyl groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups at the amino or butyl positions.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial or anticancer properties.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro- would depend on its specific biological target. Generally, quinolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinolinone: The parent compound with a wide range of biological activities.

    7-Aminoquinoline: Known for its antimalarial properties.

    3,4-Dihydroquinolinone: A reduced form with different biological activities.

Uniqueness

2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro- is unique due to the specific combination of functional groups and the reduced quinolinone core, which may confer distinct biological properties and reactivity compared to other quinolinone derivatives.

Eigenschaften

CAS-Nummer

1023813-27-5

Molekularformel

C13H18N2O

Molekulargewicht

218.29 g/mol

IUPAC-Name

7-amino-1-butyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C13H18N2O/c1-2-3-8-15-12-9-11(14)6-4-10(12)5-7-13(15)16/h4,6,9H,2-3,5,7-8,14H2,1H3

InChI-Schlüssel

WUZZOCCTMXEEKW-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C(=O)CCC2=C1C=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.